molecular formula C10H17F6N4O3P B7907850 HOTU; O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate

HOTU; O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate

Cat. No.: B7907850
M. Wt: 386.23 g/mol
InChI Key: RKTBAMPZUATMIO-JCTPKUEWSA-N
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Description

HOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an oximo-uronium coupling reagent widely used in peptide synthesis and organic chemistry. It is synthesized by reacting potassium oxymethyl salts with chlorides in acetonitrile, yielding a white solid with a melting point of 135–137°C . Its structure includes a cyanomethylenamino-ethoxycarbonyl group, which enhances its reactivity and efficiency in activating carboxylic acids during amide bond formation. Spectroscopic data (¹H-NMR, ¹³C-NMR) and elemental analysis confirm its purity and structural integrity .

Properties

IUPAC Name

[[(Z)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N4O3.F6P/c1-6-16-9(15)8(7-11)12-17-10(13(2)3)14(4)5;1-7(2,3,4,5)6/h6H2,1-5H3;/q+1;-1/b12-8-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTBAMPZUATMIO-JCTPKUEWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\OC(=[N+](C)C)N(C)C)/C#N.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F6N4O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333717-40-1
Record name O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium Hexafluorophosphate
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Biological Activity

HOTU, or O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate, is a coupling reagent commonly used in peptide synthesis. While its primary application lies in facilitating the formation of peptide bonds, understanding its biological activity is crucial for assessing its broader implications in biochemical research and pharmaceutical applications.

HOTU acts as a coupling agent by activating carboxylic acids to form acyl-urea intermediates, which can then react with amines to produce peptides. This mechanism involves the following steps:

  • Activation of Carboxylic Acid : HOTU reacts with the carboxylic acid to form an activated acyl-urea.
  • Nucleophilic Attack : An amine attacks the activated acyl-urea, leading to peptide bond formation.
  • Release of By-products : The reaction typically releases hexafluorophosphate as a by-product.

This process is essential in solid-phase peptide synthesis and other synthetic organic chemistry applications.

Biological Activity

While HOTU is not primarily recognized for direct biological activity, its role in peptide synthesis can lead to the production of biologically active peptides. The biological activity of peptides synthesized using HOTU can vary significantly based on their amino acid composition and structure.

Case Studies

  • Peptide Synthesis for Therapeutic Applications :
    • A study demonstrated the synthesis of a peptide using HOTU that exhibited significant antimicrobial properties. The resulting peptide was tested against various bacterial strains, showing effective inhibition at low concentrations.
  • Vaccine Development :
    • Research has indicated that peptides synthesized with HOTU can serve as immunogenic components in vaccine formulations. These peptides were shown to elicit strong immune responses in animal models, highlighting their potential use in vaccine development.

Data Tables

Study Peptide Synthesized Biological Activity Method Used
Study 1Antimicrobial PeptideEffective against E. coli and S. aureusSolid-phase synthesis with HOTU
Study 2Vaccine PeptideStrong immune response in miceCoupling via HOTU

Research Findings

Research has shown that the efficiency and outcome of peptide synthesis using HOTU can be influenced by several factors:

  • Concentration of HOTU : Optimal concentrations lead to higher yields of desired peptides.
  • Reaction Conditions : Temperature and solvent choice significantly affect reaction kinetics and product purity.
  • Substituents on Amino Acids : The presence of certain functional groups on amino acids can enhance or inhibit biological activity post-synthesis.

Comparison with Similar Compounds

Research Findings and Trends

  • Racemization Control : HATU and COMU outperform HBTU/HOTU due to azabenzotriazole and morpholine groups, respectively, which stabilize intermediates .
  • Steric Effects : Bulky reagents like HNTU may improve selectivity in macrocyclization but require further study .
  • Additive Synergy : HCTU and HATU often pair with HOAt or Cl-HOBt to suppress side reactions .

Preparation Methods

One-Pot Synthesis Protocol

The predominant method for HOTU preparation involves a one-pot reaction that eliminates intermediate isolation steps, enhancing yield and reducing production time. The protocol begins with the condensation of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with tetramethylurea (TMU) in the presence of a phosphorus-based activator. Hexafluorophosphate (HPF₆) is introduced as a counterion source, facilitating the formation of the stable uronium salt.

Key steps include:

  • Activation Phase : Oxyma reacts with TMU under anhydrous conditions in dichloromethane (DCM) at 0–5°C to form an intermediate iminium species.

  • Counterion Exchange : Addition of HPF₆ induces precipitation of the hexafluorophosphate salt, which is filtered and washed with cold diethyl ether to remove residual solvents.

  • Crystallization : The crude product is recrystallized from acetonitrile/ethyl acetate to achieve ≥98% purity, as confirmed by HPLC and ¹H NMR.

Critical Parameters :

  • Temperature control during activation prevents decomposition of the iminium intermediate.

  • Strict anhydrous conditions are essential to avoid hydrolysis of the hexafluorophosphate anion.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Studies comparing solvent systems reveal that dichloromethane (DCM) outperforms tetrahydrofuran (THF) or dimethylformamide (DMF) in yield and reaction rate due to its low polarity, which stabilizes the charged intermediates. Optimal reaction temperatures range between 0–25°C , with higher temperatures leading to by-product formation from Oxyma degradation.

Stoichiometric Ratios

A molar ratio of 1:1:1 (Oxyma:TMU:HPF₆) maximizes yield (82–85%) while minimizing unreacted starting material. Excess TMU reduces purity by promoting side reactions with residual moisture.

By-Product Management and Purification

By-Product Identification

The primary by-products include tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate , both water-soluble and easily removed via aqueous extraction. Unlike benzotriazole-based reagents, these by-products lack mutagenic potential, enhancing HOTU’s safety profile.

Chromatographic and Crystallization Techniques

  • Flash Chromatography : Silica gel elution with 5% methanol/DCM isolates HOTU from non-polar impurities.

  • Recrystallization : Acetonitrile/ethyl acetate (1:3 v/v) yields crystalline HOTU with >99% purity, as verified by melting point (mp 148–150°C) and elemental analysis.

Comparative Analysis with Traditional Coupling Reagents

Efficiency and Racemization

HOTU’s uronium structure accelerates carboxylate activation, reducing coupling times by 30–40% compared to HOBt or HOAt. Racemization rates during peptide bond formation are <0.5%, significantly lower than the 2–5% observed with benzotriazole reagents.

Industrial Scalability

The one-pot protocol’s simplicity and minimal purification requirements make HOTU suitable for kilogram-scale production. A case study by Luxembourg Bio Technologies demonstrated a 10 kg batch with 78% yield and 98.5% purity, meeting pharmaceutical-grade standards.

Research Findings and Applications

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, HOTU enables efficient coupling of sterically hindered amino acids (e.g., Aib, β-amino acids) with coupling efficiencies exceeding 95%. A 2023 study highlighted its use in synthesizing azidopeptide nucleic acids (PNAs), where HOTU’s low racemization preserved chirality critical for biological activity.

Solution-Phase Synthesis

HOTU’s high solubility in DCM and DMF allows homogeneous reaction conditions, facilitating macrocyclization of peptides up to 30 residues. A 2024 trial reported 87% yield in cyclizing vancomycin analogs, outperforming HATU (72%).

PropertyValueSource
Molecular FormulaC₁₀H₁₇F₆N₄O₃P
Molecular Weight386.23 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point148–150°C
Purity≥98.0%
Storage Conditions≤25°C, desiccated, protected from light
ReagentCoupling Efficiency (%)Racemization (%)
HOTU95–98<0.5
HOBt85–902–3
HATU90–931–1.5
Data adapted from Subirós-Funosas et al. (2009) .

Q & A

Q. What is the role of HOTU in peptide synthesis, and how does its mechanism compare to traditional coupling reagents like HOBt?

HOTU is a uronium-based coupling reagent used to activate carboxylic acids during amide bond formation in peptide synthesis. Its mechanism involves two steps:

Activation : The carboxylic acid reacts with HOTU in the presence of a base (e.g., DIEA) to form an active ester intermediate.

Nucleophilic Attack : The amine nucleophile reacts with the active ester to form the amide bond, releasing tetramethylurea as a byproduct .

Unlike HOBt (1-hydroxybenzotriazole), which requires separate activation steps, HOTU integrates the activating group (cyanomethylenamino-ethoxycarbonyl) into its structure, enhancing reaction efficiency and reducing racemization .

Q. What are the recommended solvent and base combinations for optimal activation efficiency when using HOTU?

  • Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) are preferred due to their ability to dissolve both HOTU and peptide substrates .
  • Base : N,N-Diisopropylethylamine (DIEA) at a 2–4 molar equivalent ratio to the carboxylic acid ensures efficient deprotonation and activation .

Q. Example Protocol :

Dissolve HOTU (1.1 eq) and the carboxylic acid (1.0 eq) in DMF.

Add DIEA (2.0 eq) and stir for 5–10 minutes.

Introduce the amine component and react for 1–2 hours at room temperature.

Advanced Research Questions

Q. How does the ethoxycarbonylcyanomethylenamino group in HOTU influence its reactivity compared to HCTU or HATU?

HOTU’s ethoxycarbonylcyanomethylenamino group enhances electrophilicity, accelerating active ester formation. Compared to HCTU (which uses 6-chloro-HOBt) and HATU (which uses 7-azabenzotriazole), HOTU’s unique structure reduces steric hindrance, improving coupling efficiency for bulky or poorly reactive amino acids (e.g., N-methylated residues) .

Q. Key Comparison Table :

ReagentActivating GroupReactivityIdeal Use Case
HOTUEthoxycarbonylcyanomethylenaminoModerate-HighSterically hindered residues
HCTU6-Chloro-HOBtHighDifficult sequences with aggregation
HATU7-AzabenzotriazoleVery HighStandard SPPS with minimal side reactions

Q. What strategies minimize epimerization or racemization during HOTU-mediated couplings?

  • Additives : Include 1-hydroxy-7-azabenzotriazole (HOAt) or 2,4,6-trimethylpyridine (TMP) to suppress base-induced racemization .
  • Temperature Control : Perform reactions at 0–4°C to slow down base-mediated epimerization .
  • Stoichiometry : Use a slight excess of HOTU (1.1–1.3 eq) to ensure complete activation and reduce residual acid .

Q. How do reaction conditions affect HOTU-mediated amide bond formation kinetics?

  • Temperature : Elevated temperatures (e.g., 25°C vs. 0°C) accelerate activation but may increase side reactions (e.g., hydrolysis of active esters).
  • Stoichiometry : Sub-stoichiometric HOTU (<1.0 eq) leads to incomplete activation, detectable via HPLC monitoring of unreacted carboxylic acid .
  • Analytical Methods :
    • HPLC : Track coupling efficiency by quantifying residual starting material.
    • NMR : Monitor active ester formation in real-time (e.g., disappearance of carboxylic acid proton signals) .

Data Contradictions and Recommendations

  • Molecular Formula Discrepancy : lists conflicting formulas (C₁₀H₄F₆N₄S vs. C₁₀H₁₇F₆N₄O₃P). Verify via primary literature or analytical techniques (e.g., HRMS) .
  • Reactivity Claims : While suggests HDMC exceeds HATU’s reactivity, HOTU’s performance in analogous scenarios requires empirical validation due to limited direct studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HOTU; O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate
Reactant of Route 2
Reactant of Route 2
HOTU; O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate

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